molecular formula C16H17N3O5S B2859607 Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946329-10-8

Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2859607
CAS RN: 946329-10-8
M. Wt: 363.39
InChI Key: WARLCJJIEXUGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C16H17N3O5S and its molecular weight is 363.39. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

This compound has been evaluated for its potential as an antimicrobial agent. The presence of the morpholino group and the quinazoline nucleus may contribute to its activity against various bacterial strains such as E. coli, S. Typhi, P. Aeruginosa, C. tetani, S. aureus, and B. subtillis. Compounds with similar structures have shown inhibitory action, which suggests that this compound could be part of new antimicrobial therapies .

Click Chemistry Applications

The compound’s structure is conducive to click chemistry reactions, which are widely used in medicinal chemistry for drug discovery and development. Its potential for forming triazole derivatives through click reactions could be exploited in synthesizing novel drug analogues with significant biological activities .

Synthesis of Roxadustat Intermediates

It has been implicated in the synthesis of intermediates for Roxadustat, a drug used for the treatment of anemia in patients with chronic kidney disease (CKD). The compound’s functional groups are suitable for reactions leading to the formation of Roxadustat or its analogues .

Molecular Docking Studies

The compound can be used in molecular docking studies to understand its binding affinity with various proteins. This is crucial in the drug design process, where the interaction of the compound with target proteins is analyzed to predict its efficacy and potency .

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction studies can be conducted using this compound to evaluate its pharmacokinetic properties. This helps in assessing the drug-likeness of the compound before moving to clinical trials .

Biological Evaluation of Derivatives

Derivatives of this compound can be synthesized and subjected to biological evaluation for a range of activities, including antifungal, antimicrobial, and anticancer properties. The compound’s versatility in forming various derivatives makes it a valuable scaffold in medicinal chemistry .

properties

IUPAC Name

methyl 3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-23-15(22)10-2-3-11-12(8-10)17-16(25)19(14(11)21)9-13(20)18-4-6-24-7-5-18/h2-3,8H,4-7,9H2,1H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARLCJJIEXUGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-morpholino-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

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